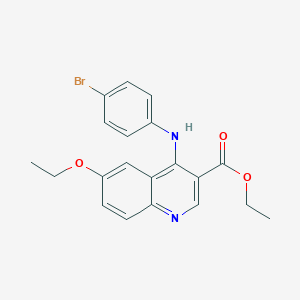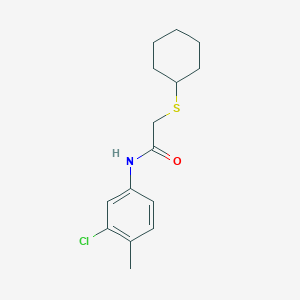
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the inhibition of topoisomerase II activity. This leads to the accumulation of DNA double-strand breaks, which in turn triggers the activation of cell cycle checkpoints and apoptosis. Additionally, it has been proposed that the compound may also act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the compound has several limitations for lab experiments. For example, it has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has low stability under acidic conditions, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as material science and biochemistry. Finally, the compound could be further optimized to improve its solubility and stability, making it more suitable for use in various lab experiments.
Métodos De Síntesis
The synthesis of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the reaction of 4-bromoaniline, ethyl 6-ethoxyquinoline-3-carboxylate, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by the purification of the crude product through column chromatography. The yield of the product is typically around 50-60%.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
|---|---|
Fórmula molecular |
C20H19BrN2O3 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
PJPTUKUNHOXFFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)